1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C₁₇H₁₂ClNO₂ and a molecular weight of approximately 297.74 g/mol. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the chloro and hydroxy groups on the quinoline ring significantly influences its chemical properties and biological activities. It is categorized as an irritant and is often used in various chemical and biological research applications .
The chemical reactivity of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone can be attributed to the functional groups present in its structure:
These reactions can be utilized in synthetic pathways to derive other useful compounds.
Research indicates that 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone exhibits various biological activities:
These activities highlight its potential utility in medicinal chemistry and pharmacology.
The synthesis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone typically involves multi-step organic reactions:
These methods allow for the efficient production of this compound in laboratory settings .
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone has several applications across different fields:
Interaction studies involving 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone focus on its binding affinity with biological targets:
These studies are crucial for understanding the pharmacokinetics and dynamics of this compound.
Several compounds share structural similarities with 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloroquinoline | Lacks hydroxyl and ethanone groups | Simpler structure; primarily used as a precursor |
| 2-Hydroxyquinoline | Contains hydroxyl but no chloro or ethanone group | More polar; used in dye synthesis |
| 4-Phenylquinoline | Lacks chloro and hydroxy groups | Focused on different biological activities |
The uniqueness of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone lies in its combination of both chloro and hydroxy functionalities along with the phenyl substituent, which may enhance its biological activity compared to simpler analogs.
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is officially registered under the Chemical Abstracts Service number 58375-08-9, providing a unique identifier for this compound in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-acetyl-6-chloro-4-phenyl-2(1H)-quinolinone, which accurately reflects its structural organization and functional group arrangement. The compound is also known by several synonymous names in scientific literature, including 3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, highlighting the tautomeric nature of the quinoline system. The molecular descriptor language provides additional identification through the International Chemical Identifier key AJBGMDVXSIBMLC-UHFFFAOYSA-N, which serves as a standardized structural representation.
The molecular formula of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is C₁₇H₁₂ClNO₂, indicating a composition of seventeen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 297.74 grams per mole, making it a moderately sized organic molecule suitable for various synthetic and biological applications. The compound's structure features a quinoline backbone with specific substitutions: a chlorine atom at the 6-position, a phenyl group at the 4-position, and an acetyl group at the 3-position, while the 2-position contains a hydroxyl group that can exist in tautomeric equilibrium with the ketone form.
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone represents a complex heterocyclic organic compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 58375-08-9 and carries the International Union of Pure and Applied Chemistry systematic name 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethan-1-one [2]. Alternative nomenclature includes 3-acetyl-6-chloro-4-phenyl-carbostyril and 3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, reflecting different systematic naming conventions [1] [3].
This compound belongs to the broad category of heterocyclic aromatic compounds, specifically classified as a substituted quinoline derivative [4] [5]. Quinoline itself is defined as a heterocyclic aromatic organic compound with the chemical formula C9H7N, characterized as a colorless hygroscopic liquid with distinctive aromatic properties [5]. The quinoline framework, also known as 1-azanaphthalene or benzo[b]pyridine, consists of a fused heterocyclic system comprising a benzene ring fused with a pyridine ring [6] [7].
Within the heterocyclic compound classification system, 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is categorized as a nitrogen-containing bicyclic aromatic heterocycle [8]. Heterocyclic compounds are defined as cyclic compounds containing atoms of at least two different elements as members of their rings [8]. The compound specifically falls under the aromatic heterocyclic compound subcategory, which encompasses cyclic aromatic compounds that obey Huckel's Rule and maintain planarity with delocalized pi-electron systems [9].
From an electronic perspective, this compound is classified as an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom in the quinoline ring [10]. Six-membered heterocycles containing electronegative heteroatoms are generally electron-deficient compared to benzene, classified as pi-deficient systems [10]. The quinoline core demonstrates aromatic character through its 10 pi-electrons distributed across the fused ring system, satisfying the (4n+2) pi-electron rule for aromaticity [6] [11].
The foundational structure of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is built upon the quinoline ring system, which represents a fused benzene-pyridine arrangement [5] [7]. In this molecular architecture, all ring atoms comprising nine carbons and one nitrogen are sp2 hybridized [11]. The structural framework can be described as two sp2 orbitals on each atom overlapping to form carbon-carbon and carbon-nitrogen sigma bonds, while the third sp2 orbital contains the aromatic pi-electron system [11].
The compound exhibits a polysubstituted quinoline structure with functional groups positioned at specific locations according to standard quinoline numbering [1] [2]. The hydroxyl group occupies position 2, providing potential for tautomeric equilibrium states [1]. Position 3 contains the acetyl group (ethanone functionality), which serves as an electron-withdrawing substituent [1]. The phenyl group attachment at position 4 introduces additional aromatic character, while the chlorine atom at position 6 represents a halogen substituent that influences electronic properties [1] [2].
The molecular geometry of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is essentially planar, with slight deviations attributable to steric interactions between substituents [11]. Each ring atom possesses one unhybridized p-orbital containing one electron, oriented perpendicular to the plane containing the sigma bonds [11]. This arrangement facilitates the formation of a delocalized pi-electron system across the fused ring structure [11].
The acetyl group present in this compound represents a ketone functional group, specifically an ethanone moiety with the chemical formula -COCH3 [12] [13]. This functional group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a methyl group [12]. The acetyl group, also known as the ethanoyl group in International Union of Pure and Applied Chemistry nomenclature, constitutes an acyl group that significantly influences the electronic properties of the molecule [13].
The hydroxyl group at position 2 of the quinoline ring confers phenolic characteristics to the compound [1]. This hydroxyl substitution enables tautomeric equilibrium between different structural forms and influences hydrogen bonding capabilities [1]. The presence of this functional group classifies the compound as a hydroxyquinoline derivative with potential for diverse chemical interactions [1].
The phenyl group substituent at position 4 represents an aromatic substituent that extends the conjugated system [1] [2]. This benzene ring attachment contributes six additional pi-electrons to the overall electronic structure while maintaining the planar aromatic character [1]. The chlorine atom at position 6 functions as an electron-withdrawing halogen substituent that modulates the electron density distribution throughout the quinoline system [1] [2].
The quinoline core of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone contains a total of 10 pi-electrons distributed across the fused ring system [6] [11]. This electron count satisfies the Huckel rule requirement of (4n+2) pi-electrons for aromatic stability, where n equals 2 [6] [9]. The nitrogen lone pair electrons occupy an sp2 orbital lying in the same plane as the ring and do not participate in the aromatic pi-system [14].
The electronic structure demonstrates characteristics typical of quinoline derivatives, with delocalized molecular orbitals spanning both the benzene and pyridine portions of the fused system [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the electron-deficient nature of the quinoline system compared to benzene [17] [18]. The extended conjugation through the quinoline-phenyl system creates a complex electronic structure with distributed charge density [1] [2].
The compound exhibits aromatic stability through resonance delocalization across multiple ring systems [5] [6]. The quinoline framework demonstrates an empirical resonance energy of approximately 28 kilocalories per mole, slightly lower than benzene but sufficient to maintain aromatic character [10]. The presence of multiple substituents and the extended conjugation system contribute to the overall stability and unique electronic properties of this heterocyclic compound [1] [2].
| Property | Value/Description |
|---|---|
| Chemical Name | 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone [1] |
| Chemical Abstracts Service Registry Number | 58375-08-9 [1] [2] |
| Molecular Formula | C17H12ClNO2 [1] [2] |
| Molecular Weight | 297.74 g/mol [1] [2] |
| International Union of Pure and Applied Chemistry Name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethan-1-one [2] |
| Alternative Names | 3-acetyl-6-chloro-4-phenyl-carbostyril; 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one [1] |
| Structural Classification | Substituted quinoline derivative [1] |
| Ring System | Bicyclic fused aromatic heterocycle [5] [6] |
| Functional Groups | Acetyl, Hydroxyl, Phenyl, Chloro [1] [2] |
| Heteroatoms | Nitrogen (quinoline), Oxygen (carbonyl and hydroxyl) [1] [2] |
| Aromatic Systems | Quinoline ring system, Phenyl ring [1] [2] |
| Molecular Geometry | Planar with slight deviation due to substituents [11] |
| Electronic Configuration | 10π electrons in quinoline system, 6π electrons in phenyl ring [6] [11] |
| Classification Level | Description |
|---|---|
| Primary Chemical Class | Heterocyclic aromatic compound [5] [8] |
| Secondary Class | Quinoline derivative [4] [6] |
| Heterocyclic Type | Nitrogen-containing bicyclic aromatic heterocycle [8] |
| Ring System Classification | Fused benzene-pyridine ring system [5] [7] |
| Substituent Pattern | Polysubstituted quinoline (positions 2, 3, 4, 6) [1] [2] |
| Functional Group Classification | Ketone (ethanone), Phenol (hydroxyquinoline), Aryl halide [1] [12] [13] |
| Electronic Nature | Electron-deficient aromatic system [10] |
| Structural Framework | Benzo[b]pyridine framework with multiple substituents [6] [7] |
| Structural Feature | Description |
|---|---|
| Core Ring System | Quinoline (1-azanaphthalene, benzo[b]pyridine) [5] [6] |
| Quinoline Numbering | Standard quinoline numbering system with nitrogen at position 1 [1] [2] |
| Substituent at Position 2 | Hydroxyl group (-OH) providing tautomeric equilibrium [1] |
| Substituent at Position 3 | Acetyl group (ethanone, -COCH3) electron-withdrawing substituent [1] [12] |
| Substituent at Position 4 | Phenyl group (C6H5-) aromatic substituent [1] [2] |
| Substituent at Position 6 | Chlorine atom (Cl) halogen substituent [1] [2] |
| Molecular Geometry | Essentially planar with slight deviation due to substituents [11] |
| Electronic Distribution | Delocalized π-electron system across fused rings [11] [15] |
| Aromaticity | Aromatic quinoline core with (4n+2)π electrons [6] [9] |
| Conjugation Pattern | Extended conjugation through quinoline-phenyl system [1] [2] |
The historical foundation of quinoline chemistry traces back to 1834, when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" (meaning "white oil" in Greek) [1] [2]. This seminal discovery established quinoline as a distinct chemical entity and laid the groundwork for nearly two centuries of continuous research and development. The compound's structure was later elucidated by Dewar in 1871, who identified it as a rigid heterocyclic core consisting of benzene ortho-fused with a pyridine ring [3].
The significance of this early discovery cannot be overstated, as it coincided with the emergence of the German dye industry and the systematic study of nitrogen-containing heterocycles [1]. Coal tar remained the principal commercial source of quinoline throughout the 19th and early 20th centuries, providing the raw material for extensive chemical investigations that would eventually lead to numerous therapeutic breakthroughs.
The transformation of quinoline from a laboratory curiosity to a pharmaceutical cornerstone began with the isolation of quinine from cinchona bark by French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou in 1820 [4] [5]. This achievement marked the beginning of rational antimalarial drug development and established the quinoline scaffold as a privileged structure in medicinal chemistry.
The antimalarial legacy reached its zenith in 1934 when Hans Andersag at Bayer synthesized chloroquine, initially designated as "Resochin" [4] [6] [7]. Despite its potent antiplasmodial activity, chloroquine was initially shelved due to toxicity concerns. However, World War II necessitated its reevaluation, and subsequent studies confirmed its therapeutic superiority over existing antimalarials, leading to widespread adoption [4] [6].
The quinoline research trajectory took a decisive turn in 1962 with the discovery of nalidixic acid, the first quinolone antibiotic [8]. This breakthrough, followed by clinical introduction in 1967, initiated five decades of quinolone development that fundamentally transformed antimicrobial therapy. The subsequent development of fluoroquinolones in the 1970s and 1980s expanded the antimicrobial spectrum and established quinolines as essential components of the clinical antimicrobial armamentarium [1] [8].
The 21st century has witnessed remarkable diversification in quinoline-based therapeutics. The United States Food and Drug Administration has approved eleven new molecular entities comprising quinoline cores in the past 25 years, demonstrating the scaffold's enduring relevance [9]. These approvals span multiple therapeutic areas including anemia (Mitapivat, 2022), oncology (Tivozanib, 2021; Capmatinib, 2020), infectious diseases (Tafenoquine, 2018; Bedaquiline, 2012), and cardiovascular medicine (Pitavastatin, 2009) [9].
| Year | Compound | Therapeutic Area | Clinical Significance |
|---|---|---|---|
| 2022 | Mitapivat | Anemia | Pyruvate kinase deficiency treatment [9] |
| 2021 | Tivozanib | Oncology | Renal cell carcinoma therapy [9] |
| 2020 | Capmatinib | Oncology | MET-driven cancer treatment [9] |
| 2018 | Tafenoquine | Malaria | Single-dose radical cure [9] |
| 2017 | Neratinib | Oncology | HER2-positive breast cancer [9] |
| 2015 | Lenvatinib | Oncology | Multi-kinase inhibitor [9] |
| 2013 | Simeprevir | Hepatitis | Direct-acting antiviral [9] |
| 2012 | Bosutinib | Oncology | BCR-ABL kinase inhibitor [9] |
| 2012 | Cabozantinib | Oncology | Multi-target kinase inhibitor [9] |
| 2012 | Bedaquiline | Tuberculosis | ATP synthase inhibitor [9] |
| 2009 | Pitavastatin | Cardiovascular | HMG-CoA reductase inhibitor [9] |
The compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone (Chemical Abstracts Service Number: 58375-08-9) represents a sophisticated evolution in quinoline medicinal chemistry [11] [12]. With a molecular formula of C₁₇H₁₂ClNO₂ and molecular weight of 297.74 g/mol, this compound embodies multiple structural modifications that enhance its pharmacological potential [11].
The compound incorporates several key structural features that reflect decades of medicinal chemistry optimization:
Chlorine Substitution at Position 6: The strategic placement of chlorine at the 6-position enhances lipophilicity and membrane permeability while providing electron-withdrawing effects that modulate the electronic properties of the quinoline ring system . This modification has been consistently associated with improved biological activity in quinoline derivatives.
Hydroxyl Functionality at Position 2: The presence of a hydroxyl group at the 2-position enables hydrogen bonding interactions crucial for receptor binding affinity and metabolic stability [15]. This functional group also allows for tautomerization, providing additional molecular flexibility for target interaction.
Phenyl Ring at Position 4: The incorporation of a phenyl substituent at the 4-position facilitates π-π stacking interactions with aromatic amino acids in protein binding sites, significantly enhancing binding affinity and specificity .
Acetyl Group at Position 3: The ethanone moiety provides a reactive carbonyl functionality that can participate in covalent modifications and serves as a potential Michael acceptor, enabling diverse chemical transformations [15].
Research investigations have revealed that 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone exhibits multiple biological activities characteristic of quinoline derivatives. The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria, with particularly notable efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
Furthermore, preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle disruption [16]. The compound's ability to interfere with cellular proliferation pathways positions it within the broader context of quinoline-based cancer therapeutics, following in the tradition established by compounds such as topotecan and camptothecin [1] [16].
The compound's synthesis typically involves multi-step organic reactions utilizing established quinoline construction methodologies. The synthetic approach often employs cyclization strategies such as the Gould-Jacobs reaction or Friedländer synthesis, followed by regioselective functionalization to introduce the specific substituents [17]. The resulting compound exhibits diverse chemical reactivity patterns due to its multiple functional groups, enabling further derivatization for structure-activity relationship studies .
The research significance of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone extends beyond its immediate biological activities to encompass its role in advancing quinoline medicinal chemistry methodologies. The compound exemplifies the successful integration of traditional quinoline pharmacophore concepts with modern drug design principles, including consideration of absorption, distribution, metabolism, excretion, and toxicity properties [22] [23].
Current investigations focus on elucidating its mechanism of action at the molecular level, with particular emphasis on identifying specific protein targets and cellular pathways affected by the compound [16] [20]. These studies contribute to the broader understanding of quinoline-protein interactions and inform the design of next-generation quinoline therapeutics.